molecular formula C19H21NO4S B2912031 ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate CAS No. 877633-59-5

ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate

Cat. No.: B2912031
CAS No.: 877633-59-5
M. Wt: 359.44
InChI Key: YNFMOOZCLSBVFL-UHFFFAOYSA-N
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Description

ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate is a synthetic organic compound with the molecular formula C19H21NO4S and a molecular weight of 359.44 g/mol. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-thiophen-2-yloxane-4-carbonyl)amino]benzoate typically involves the condensation of thiophene derivatives with benzoic acid derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-thiophen-2-yloxane-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A basic five-membered ring containing sulfur, used in various chemical syntheses.

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate is unique due to its specific combination of a thiophene ring with a benzoate ester, providing distinct chemical and biological properties that are not found in simpler thiophene derivatives.

Properties

IUPAC Name

ethyl 4-[(4-thiophen-2-yloxane-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-2-24-17(21)14-5-7-15(8-6-14)20-18(22)19(9-11-23-12-10-19)16-4-3-13-25-16/h3-8,13H,2,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFMOOZCLSBVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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